Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-

Rhodium(I) Chemistry Reaction Mechanisms Isomerization Kinetics

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- (CAS 16353-77-8) is a square-planar rhodium(I) complex featuring a cis arrangement of carbonyl and chloride ligands, with two triphenylphosphine ligands occupying the remaining coordination sites. This complex, with a molecular weight of 690.9 g/mol, is the kinetic isomer of the thermodynamically more stable trans form (CAS 13938-94-8).

Molecular Formula C37H30ClOP2Rh-
Molecular Weight 690.9 g/mol
CAS No. 16353-77-8
Cat. No. B12781188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonylchlorobis(triphenylphosphine)rhodium(I), cis-
CAS16353-77-8
Molecular FormulaC37H30ClOP2Rh-
Molecular Weight690.9 g/mol
Structural Identifiers
SMILES[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
InChIInChI=1S/2C18H15P.CO.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1
InChIKeyRMJBMLFXJWHQJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- (CAS 16353-77-8): Chemical Identity and Scientific Context


Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- (CAS 16353-77-8) is a square-planar rhodium(I) complex featuring a cis arrangement of carbonyl and chloride ligands, with two triphenylphosphine ligands occupying the remaining coordination sites. This complex, with a molecular weight of 690.9 g/mol, is the kinetic isomer of the thermodynamically more stable trans form (CAS 13938-94-8). Unlike the widely studied trans isomer, the cis isomer is less commonly encountered, often arising as an intermediate in oxidative addition reactions or during the heterogenization of rhodium catalysts on oxide supports. Its distinctive geometry influences the complex's electronic structure and reactivity, making it a compound of interest for specialized catalytic applications where the cis configuration offers a different steric and electronic environment [1][2][3].

Why Substituting Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- with its trans Isomer or Other Rh(I) Complexes Can Lead to Divergent Scientific Outcomes


Generic substitution of rhodium(I) phosphine-carbonyl complexes is scientifically risky due to pronounced differences in kinetic stability, solution behavior, and catalytic activity arising from their isomeric identity. The cis isomer of RhCl(CO)(PPh3)2 is a kinetically trapped species that undergoes rapid isomerization to the thermodynamically favored trans form under specific solution conditions, such as in acetone at room temperature [1]. This inherent lability means that using the cis isomer as a catalyst precursor can generate a unique, highly reactive coordination sphere that is distinct from that of the trans isomer, potentially leading to different reaction pathways, selectivities, and rates. Furthermore, even when the trans isomer is heterogenized on oxide supports like silica, it can rearrange to form a persistent cis surface species [2], demonstrating that the chemical environment can dictate the catalytically active form and that directly sourcing the cis isomer may be necessary to access certain surface catalyst architectures or to study specific reaction mechanisms.

Quantitative Differentiation: Evidence for Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- vs. Comparators


Kinetic Lability and Isomerization Rate in Solution

The cis isomer of RhCl(CO)(PPh3)2 demonstrates significantly higher kinetic lability compared to its trans analog. In acetone solution, the cis isomer rapidly converts to the trans isomer, a process not observed for the trans isomer under the same conditions. This transformation proceeds via dissociation of a triphenylphosphine ligand, as indicated by the isolation of a pentacoordinated intermediate, Rh(CO)I(PPh3)(1,2-O2C6Br4) [1]. This instability in solution is a defining characteristic that directly impacts its handling and use as a precursor in homogeneous catalysis.

Rhodium(I) Chemistry Reaction Mechanisms Isomerization Kinetics

Dipole Moment as a Proxy for Solubility and Electronic Asymmetry

Computational studies reveal a substantial difference in dipole moment between the cis and trans isomers, a consequence of their distinct geometries. The cis isomer possesses a significantly higher dipole moment (1.31 Debye) compared to its trans counterpart (0.30 Debye) [1]. This difference arises from the vector addition of bond dipoles: they cancel in the centrosymmetric trans isomer but reinforce in the cis configuration. This physical property influences solubility in polar solvents and can affect substrate orientation and activation in catalytic cycles where the catalyst's electrostatic field plays a role.

Computational Chemistry Physical Properties Electronic Structure

Formation of Active Surface Species upon Heterogenization

When the trans isomer is utilized to prepare a silica-supported catalyst, diffuse reflectance infrared spectroscopy (DRS) detects the concurrent formation of the cis isomer on the surface [1]. This implies that the catalytically active species in some heterogenized systems may be, at least in part, the cis isomer. Using the cis isomer directly as a precursor could therefore lead to a different distribution of surface species, potentially altering the number and type of active sites compared to a catalyst prepared from the trans isomer.

Heterogeneous Catalysis Supported Catalysts Surface Chemistry

Potential Energetic Advantage in Catalytic Cycles Involving Cis Active Species

An ONIOM computational study on the mechanism of olefin hydrogenation by Wilkinson's catalyst revealed that the catalytically active cis-[RhCl(PPh3)2] species (1Rc) is not only viable but is computed to be 3.3 kcal mol⁻¹ more stable than its trans counterpart (1Rt) [1]. Furthermore, the energy profile of the entire catalytic cycle is more favorable for the cis-form, with the highest point on the energy surface lying lower than that for the trans-form. While this study is on the tricoordinate active species rather than the carbonyl complex itself, it highlights how the cis geometry can fundamentally alter catalytic energetics, a concept directly relevant to the cis-RhCl(CO)(PPh3)2 precursor.

Computational Catalysis Olefin Hydrogenation Reaction Mechanism

Best Research and Industrial Application Scenarios for Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-


Investigating Transient Intermediates in Oxidative Addition Reactions

The marked kinetic lability of the cis isomer, which isomerizes rapidly to the trans form in solution [1], makes it an ideal starting material for mechanistic studies. Researchers can utilize its instability to generate and trap highly reactive intermediates during oxidative addition, a process central to many catalytic cycles. The trans isomer's stability would preclude such studies, positioning the cis isomer as an essential specialty reagent for mechanistic organometallic chemistry.

Development of Tailored Heterogeneous Catalysts via Controlled Precursor Speciation

Evidence that a cis surface species forms when the trans complex is anchored to silica [2] suggests that using the cis isomer directly could provide a more defined route to specific supported catalyst architectures. This is valuable for scientists designing single-site heterogeneous catalysts, where controlling the immediate coordination environment of the metal center is paramount for achieving high selectivity in reactions like hydroformylation or hydrogenation.

Fundamental Studies on Catalyst Electronic Effects and Solubility

The significant difference in dipole moment (1.31 D for cis vs. 0.30 D for trans) [3] makes the cis isomer a powerful probe for studying the role of catalyst electrostatic asymmetry in solution-phase reactions. Procurement of the cis isomer enables systematic investigations into how increased catalyst polarity influences substrate activation, selectivity, and overall reaction rates in polar media, providing insights not accessible with the more symmetrical trans isomer.

Validating Computational Models of Cis-Specific Catalytic Pathways

Computational studies indicate that a cis geometry at the rhodium center can lead to a more favorable energy landscape for key steps like olefin insertion [4]. The cis isomer serves as a critical experimental precursor to test these predictions. Its availability allows researchers to probe whether the energetically preferred cis pathways derived from in silico models translate to observable kinetic advantages in real catalytic systems.

Quote Request

Request a Quote for Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.